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molecular formula C10H9NO2 B1665955 7-Amino-4-methylcoumarin CAS No. 26093-31-2

7-Amino-4-methylcoumarin

Cat. No. B1665955
M. Wt: 175.18 g/mol
InChI Key: GLNDAGDHSLMOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05804410

Procedure details

50 μl of the solution of the trypsin-like protease obtained in Example 1 was added to 1.5 ml of 0.1M Tris-HCl buffer (pH 8.6) containing 100 μM of a synthetic substrate for trypsin Boc-Phe-Ser-Arg-MCA (MCA=methylcoumarinamide), and the mixture was subjected to incubation at 37° C. for 1 hour. 1 ml of 30% acetic acid was then added, the amount of 7-amino-4-methylcoumarin (AMC) formed was determined by fluorescent assay (fluorescence 440 nm, excitating light 380 nm), and the activity of the enzyme was calculated based thereon. An activity of forming 1 pM of AMC in 1 minute is defined as 1 unit (1 unit=1 pM AMC/min).
Name
Tris-HCl
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C(N)(CO)CO.Cl.[CH3:10][C:11]1[C:17]2[CH:18]=[CH:19][C:20]([NH:22]C([C@@H](NC([C@@H](NC([C@@H](NC(OC(C)(C)C)=O)CC3C=CC=CC=3)=O)CO)=O)CCCN=C(N)N)=O)=[CH:21][C:16]=2[O:15][C:13](=[O:14])[CH:12]=1>C(O)(=O)C>[NH2:22][C:20]1[CH:21]=[C:16]2[C:17]([C:11]([CH3:10])=[CH:12][C:13](=[O:14])[O:15]2)=[CH:18][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Tris-HCl
Quantity
1.5 mL
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C2C(=CC(OC2=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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